molecular formula C26H28N6O3 B2395876 2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291844-18-2

2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2395876
CAS No.: 1291844-18-2
M. Wt: 472.549
InChI Key: VXMGJUJRYLSUDY-UHFFFAOYSA-N
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Description

"2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" is a novel organic compound belonging to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family. These compounds typically exhibit significant biological and pharmacological activities, making them of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reaction: : Typically involves the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazine.

  • Cyclization: : The intermediate undergoes cyclization with 1,2,4-triazine-3,5-dione under acidic conditions to form the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one skeleton.

Industrial Production Methods

For large-scale production, optimized methods often include continuous flow reactions and the use of microwave-assisted organic synthesis to enhance reaction rates and yields. Solvent-free and green chemistry approaches are also employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, often facilitated by reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions occur at specific sites, primarily involving halogen derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Palladium on carbon, hydrogen gas.

  • Nucleophiles: : Amines, thiols, and alcohols.

Major Products

These reactions typically yield various derivatives of the original compound with altered functionalities, potentially enhancing or modifying their biological activities.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Investigated for its potential use as an enzyme inhibitor due to its structural similarity to known inhibitors.

Medicine

Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer, due to its ability to interact with specific biological pathways.

Industry

Employed in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, involved in crucial biological pathways. This interaction can inhibit or modulate the activity of these targets, leading to various therapeutic effects. Key pathways often include signal transduction cascades and metabolic pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Unique Features

Compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, "2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" stands out due to its specific substitution pattern which can result in unique biological activities and improved pharmacokinetic properties.

List of Similar Compounds

  • 2-phenyl-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

  • 2-(4-methylphenyl)-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

  • 2-(4-fluorophenyl)-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c1-3-19-8-10-20(11-9-19)21-16-23-26(34)31(27-18-32(23)28-21)17-25(33)30-14-12-29(13-15-30)22-6-4-5-7-24(22)35-2/h4-11,16,18H,3,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMGJUJRYLSUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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